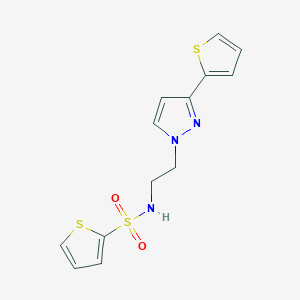![molecular formula C11H15N3 B2655614 5,6,6a,7,8,9,10,10a-Octahydropyrimido[5,4-c]quinoline CAS No. 2059949-03-8](/img/structure/B2655614.png)
5,6,6a,7,8,9,10,10a-Octahydropyrimido[5,4-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5,6,6a,7,8,9,10,10a-Octahydropyrimido[5,4-c]quinoline, also known as OHPQ, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. OHPQ is a bicyclic compound that contains a pyrimidine ring fused to a quinoline ring. This unique structure makes OHPQ a promising candidate for various research applications, including drug discovery, chemical biology, and medicinal chemistry.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 5,6,6a,7,8,9,10,10a-Octahydropyrimido[5,4-c]quinoline:
Antimicrobial Activity
5,6,6a,7,8,9,10,10a-Octahydropyrimido[5,4-c]quinoline: has shown significant potential as an antimicrobial agent. Research indicates that derivatives of this compound exhibit considerable activity against both Gram-positive and Gram-negative bacteria. This makes it a promising candidate for developing new antibiotics to combat resistant bacterial strains .
Antioxidant Properties
The compound has been evaluated for its antioxidant properties. Studies have demonstrated that it can effectively neutralize free radicals, thereby protecting cells from oxidative stress. This application is particularly relevant in the development of treatments for diseases where oxidative damage is a key factor, such as neurodegenerative disorders .
Anticancer Potential
Derivatives of 5,6,6a,7,8,9,10,10a-Octahydropyrimido[5,4-c]quinoline have been investigated for their anticancer properties. These compounds have shown the ability to inhibit the growth of various cancer cell lines, suggesting their potential use in chemotherapy. The mechanism often involves the induction of apoptosis in cancer cells .
Anti-inflammatory Applications
Research has also explored the anti-inflammatory effects of this compound. It has been found to reduce inflammation in various models, making it a candidate for treating inflammatory diseases such as arthritis. The anti-inflammatory activity is likely due to its ability to inhibit key enzymes and cytokines involved in the inflammatory process .
Ionic Liquid Synthesis
5,6,6a,7,8,9,10,10a-Octahydropyrimido[5,4-c]quinoline: has been used as a precursor in the synthesis of ionic liquids. These ionic liquids, which contain alkyl and polyfluoroalkyl substituents, have unique properties such as low volatility and high thermal stability. They are used in various applications, including as solvents in chemical reactions and in electrochemical devices .
Drug Discovery and Development
The compound serves as a strategic starting material for synthesizing various derivatives with potential pharmacological activities. Its structure allows for modifications that can lead to the discovery of new drugs with improved efficacy and reduced toxicity. This versatility makes it a valuable scaffold in medicinal chemistry .
Synthesis of Heterocyclic Compounds
5,6,6a,7,8,9,10,10a-Octahydropyrimido[5,4-c]quinoline: is used in the synthesis of various heterocyclic compounds. These compounds are of great interest in organic chemistry due to their wide range of biological activities. The ability to incorporate different functional groups into the pyrimidoquinoline structure allows for the creation of novel compounds with diverse applications .
Environmental Applications
The compound and its derivatives have potential applications in environmental science. For instance, they can be used in the development of materials for pollutant removal or as catalysts in environmental remediation processes. Their chemical stability and reactivity make them suitable for such applications .
Research on Chemical Intermediates Russian Journal of Organic Chemistry
properties
IUPAC Name |
5,6,6a,7,8,9,10,10a-octahydropyrimido[5,4-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-2-4-10-9(3-1)11-8(6-13-10)5-12-7-14-11/h5,7,9-10,13H,1-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVQLXWCQJRMCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C3=NC=NC=C3CN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,6a,7,8,9,10,10a-Octahydropyrimido[5,4-c]quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2655531.png)
![3-(2-ethoxyethyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2655532.png)
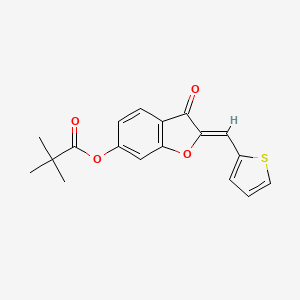
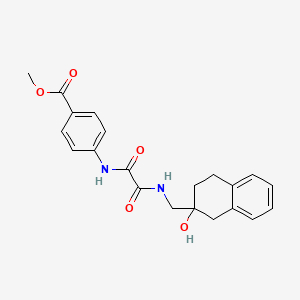
![8-Methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B2655536.png)
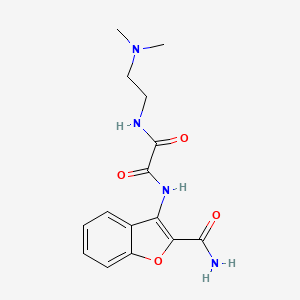
![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2655540.png)

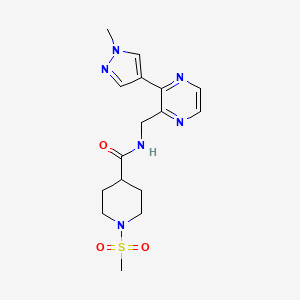
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2655547.png)
![(4-(4-fluoro-3-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2655548.png)
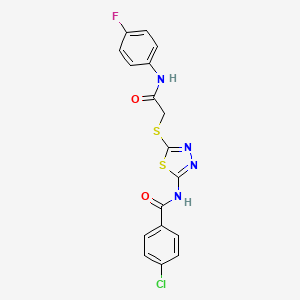
![3-(4-Fluorobenzoyl)-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2655552.png)
